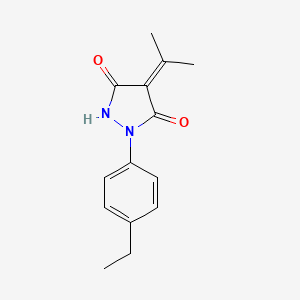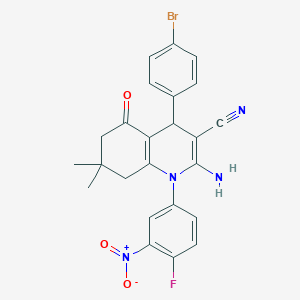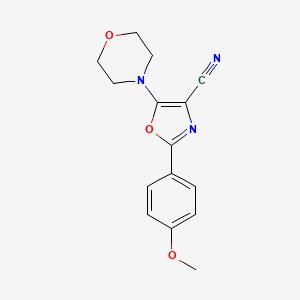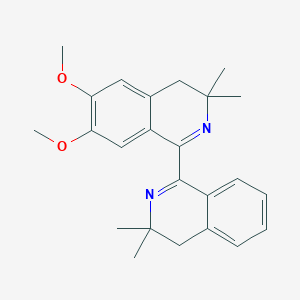![molecular formula C27H26N2O5S B15008537 3-(Acetyloxy)-4-[4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidin-4-yl]phenyl acetate](/img/structure/B15008537.png)
3-(Acetyloxy)-4-[4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidin-4-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(Acetyloxy)-4-[4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidin-4-yl]phenyl acetate” is a complex organic compound that belongs to the class of acetates. This compound features a unique structure with multiple functional groups, including acetyloxy, methoxyphenyl, phenyl, and thioxohexahydropyrimidinyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Acetyloxy)-4-[4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidin-4-yl]phenyl acetate” typically involves multi-step organic reactions. The process may start with the preparation of the core hexahydropyrimidine structure, followed by the introduction of the phenyl and methoxyphenyl groups through substitution reactions. The final steps would involve the acetylation of the hydroxyl groups to form the acetyloxy groups.
Industrial Production Methods
Industrial production of such complex compounds often requires optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
The compound could be explored for its therapeutic potential. Similar compounds have been used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may find applications in the synthesis of specialty chemicals, polymers, or as a precursor for advanced materials.
作用机制
The mechanism of action of “3-(Acetyloxy)-4-[4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidin-4-yl]phenyl acetate” would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
相似化合物的比较
Similar Compounds
- “3-(Acetyloxy)-4-[4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidin-4-yl]phenyl acetate” can be compared with other acetates and thioxohexahydropyrimidine derivatives.
- Compounds like “4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidine” and “3-(Acetyloxy)-4-phenylphenyl acetate” share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C27H26N2O5S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
[3-acetyloxy-4-[4-(4-methoxyphenyl)-6-phenyl-2-sulfanylidene-1,3-diazinan-4-yl]phenyl] acetate |
InChI |
InChI=1S/C27H26N2O5S/c1-17(30)33-22-13-14-23(25(15-22)34-18(2)31)27(20-9-11-21(32-3)12-10-20)16-24(28-26(35)29-27)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3,(H2,28,29,35) |
InChI 键 |
AGUXLENKMNJEQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1)C2(CC(NC(=S)N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-](/img/structure/B15008461.png)



![Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B15008492.png)

![N-Cyclohexyl-4-{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide](/img/structure/B15008499.png)
![(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15008511.png)
![3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B15008514.png)
![(4Z)-4-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008520.png)

![Benzyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008527.png)

![N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15008538.png)
